5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Context of 1,2,4-Triazolo[1,5-a]pyrimidines (TPs) as a Fused Heterocyclic System
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold consists of a 1,2,4-triazole (B32235) ring fused to a pyrimidine (B1678525) ring. This bicyclic system is notable for its structural similarity to naturally occurring purines, making it a significant "bioisostere" in drug design. nih.gov The arrangement of nitrogen atoms in the TP scaffold allows for diverse chemical modifications and a wide range of biological activities. ekb.egnih.gov
Triazole-fused pyrimidines are bicyclic heteroaromatic systems containing a five-membered triazole ring fused to a six-membered pyrimidine ring. The 1,2,4-triazole ring itself has two common isomers, 1,2,3-triazole and 1,2,4-triazole, based on the positions of the three nitrogen atoms. nih.gov When a 1,2,4-triazole ring fuses with a pyrimidine ring, four constitutional isomers are possible, distinguished by the orientation of the triazole ring relative to the pyrimidine ring. ekb.eg
The primary isomers of triazolopyrimidine are:
nih.govsigmaaldrich.comresearchgate.netTriazolo[1,5-a]pyrimidine
nih.govsigmaaldrich.comresearchgate.netTriazolo[4,3-a]pyrimidine
nih.govsigmaaldrich.comresearchgate.netTriazolo[1,5-c]pyrimidine
nih.govsigmaaldrich.comresearchgate.netTriazolo[4,3-c]pyrimidine
The [1,5-a] fusion is one of the most extensively studied isomers. ekb.egekb.eg
| Isomer Name | Fusion Pattern |
| nih.govsigmaaldrich.comresearchgate.netTriazolo[1,5-a]pyrimidine | The pyrimidine ring is fused across the N1-C5 bond of the 1,2,4-triazole ring. |
| nih.govsigmaaldrich.comresearchgate.netTriazolo[4,3-a]pyrimidine | The pyrimidine ring is fused across the N4-C3 bond of the 1,2,4-triazole ring. |
This table presents the two most common isomers of the triazolopyrimidine scaffold.
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold was first synthesized by Bulow and Haas in 1909. nih.gov For many years, its development was primarily academic. However, its structural resemblance to endogenous purines led to its investigation as a potential purine (B94841) antagonist. nih.gov This exploration unveiled a wide array of biological activities, establishing the TP scaffold as a "privileged" structure in medicinal chemistry. ekb.eg
One of the earliest significant TP derivatives was Trapidil, developed as a vasodilator and anti-platelet agent. nih.gov In subsequent decades, research has demonstrated the versatility of the TP core, leading to the discovery of compounds with potential applications as anticancer, antimicrobial, antiviral, and central nervous system-modulating agents. ekb.egnih.govnih.gov Its utility also extends to agriculture, where some derivatives have been developed as agrochemicals. nih.gov The scaffold's significance lies in its proven ability to serve as a template for developing targeted and effective chemical agents for various applications. nih.gov
Significance of Halogenated Heterocycles in Contemporary Chemical Research
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto these rings—a process known as halogenation—is a powerful and widely used strategy in modern chemical synthesis, particularly in drug discovery. sigmaaldrich.comresearchgate.net
Halogenation can profoundly alter a molecule's physicochemical properties in several beneficial ways:
Increased Lipophilicity : Halogens can increase a compound's fat-solubility, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.net
Metabolic Stability : The presence of a halogen can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging the compound's active lifetime in the body. researchgate.net
Enhanced Binding Affinity : Halogen atoms can participate in specific, non-covalent interactions known as "halogen bonds" with biological targets like proteins and enzymes. nih.gov This can lead to stronger and more selective binding, improving the compound's efficacy. researchgate.net
Modulation of Electronic Properties : Halogens are electron-withdrawing and can influence the electronic distribution within the heterocyclic ring, affecting its reactivity and interactions.
These effects have made halogenated heterocycles integral to the development of pharmaceuticals, with numerous approved drugs containing halogenated heterocyclic cores. researchgate.net
Research Rationale for Investigating 5-Bromo-nih.govsigmaaldrich.comresearchgate.nettriazolo[1,5-a]pyrimidine as a Key Derivative
The investigation of 5-Bromo- nih.govsigmaaldrich.comresearchgate.nettriazolo[1,5-a]pyrimidine is driven by a clear scientific rationale that combines the established potential of its core scaffold with the strategic advantages of halogenation. The parent nih.govsigmaaldrich.comresearchgate.nettriazolo[1,5-a]pyrimidine is a well-established "privileged scaffold" with diverse biological applications. ekb.eg The introduction of a bromine atom at the 5-position is a deliberate modification intended to explore new chemical space and potentially enhance the molecule's properties.
The specific rationale includes:
Synthetic Handle : The bromine atom serves as a versatile "handle" for further chemical modification. It can be readily replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to build more complex molecules, allowing for the systematic exploration of structure-activity relationships.
Probing Molecular Interactions : The bromo-substituent provides an opportunity to study specific intermolecular forces. X-ray crystallography studies of 5-Bromo- nih.govsigmaaldrich.comresearchgate.nettriazolo[1,5-a]pyrimidine have revealed the presence of Br⋯N halogen bonds and other non-covalent interactions that dictate its solid-state packing. researchgate.net Understanding these forces is crucial for rational drug design.
Enhancing Biological Potential : Based on the known benefits of halogenation, the bromine atom is expected to modulate the compound's lipophilicity and metabolic stability. researchgate.net This could lead to derivatives with improved pharmacokinetic profiles compared to the non-halogenated parent compound.
By studying this specific bromo-derivative, researchers can gain fundamental insights into how halogenation affects the chemical and physical properties of the versatile triazolopyrimidine scaffold, paving the way for the design of novel compounds with tailored functions.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDDOFVGKKJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine and Its Derivatives
Direct Synthesis Approaches for 5-Bromo-nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine
The direct synthesis of 5-Bromo- nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine is a well-documented procedure that begins with a substituted pyrimidine (B1678525) precursor.
A key method for synthesizing 5-Bromo- nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine involves a two-step sequence starting from 5-Bromo-2-hydrazinopyrimidine. researchgate.net This approach first forms a hydrazone intermediate, which is then cyclized to create the desired fused triazole ring.
The initial step involves the reaction of 5-Bromo-2-hydrazinopyrimidine with formaldehyde. researchgate.net In a typical procedure, these reactants are suspended in ethanol (B145695) and stirred at room temperature for approximately two hours. The reaction mixture is then concentrated under reduced pressure to yield the crude product, 5-bromo-2-(2-methylenehydrazinyl)pyrimidine, which can be purified by column chromatography. researchgate.net
The subsequent and final step is an oxidative cyclization. The intermediate, 5-bromo-2-(2-methylenehydrazinyl)pyrimidine, is dissolved in a solvent such as dichloromethane. researchgate.net Iodobenzene (B50100) diacetate (IBD) is then added in a single portion to the solution. researchgate.netnih.gov This hypervalent iodine reagent mediates an intramolecular annulation through an oxidative N-N bond formation. researchgate.netnih.gov The reaction mixture is stirred, and upon completion, the solvent is evaporated. The resulting residue is purified via column chromatography to yield the final product, 5-Bromo- nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine. researchgate.net
The efficiency of synthesizing nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine derivatives is highly dependent on the reaction conditions. For syntheses involving oxidative cyclization, such as the one mediated by iodobenzene diacetate, the choice of solvent and the precise stoichiometry of the oxidizing agent are critical factors. researchgate.netnih.gov Researchers often perform a series of experiments to determine the optimal conditions, varying parameters like temperature, reaction time, and solvent systems to maximize the yield and purity of the final product. researchgate.net For instance, the protocol for related pyrimidinylhydrazones has been shown to be quite general, with various aryl substituents being compatible with the reaction, generally resulting in high yields of the corresponding triazolopyrimidines. nih.gov The goal is to achieve a balance that promotes the desired cyclization while minimizing side reactions.
Preparation from 5-Bromo-2-hydrazinopyrimidine Precursors.
General Strategies for the 1,2,4-Triazolo[1,5-a]pyrimidine Ring System Construction
The formation of the nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine scaffold is not limited to a single pathway. Broader synthetic strategies offer versatility in accessing a wide range of derivatives. These methods are generally classified based on which part of the final bicyclic system is constructed onto the other. osi.lv
One of the principal strategies for constructing the nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine system involves the annulation, or ring-closing formation, of a triazole moiety onto a pre-existing pyrimidine ring. osi.lv This approach typically starts with a 2-hydrazinopyrimidine (B184050) derivative. nih.gov The hydrazino group on the pyrimidine ring serves as a nucleophile and reacts with a suitable electrophile containing a single carbon atom, which will become part of the new triazole ring. This is followed by a cyclization step, often an oxidative process, to form the fused bicyclic system. nih.gov This general method is exemplified by the direct synthesis of 5-Bromo- nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine from 5-Bromo-2-hydrazinopyrimidine, as detailed previously. researchgate.net
Table of Synthetic Reactants and Products
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 5-Bromo-2-hydrazinopyrimidine | Starting material / Precursor | researchgate.net |
| Formaldehyde | Reagent for intermediate formation | researchgate.net |
| 5-Bromo-2-(2-methylenehydrazinyl)pyrimidine | Intermediate | researchgate.net |
| Iodobenzene Diacetate (IBD) | Oxidizing agent for cyclization | researchgate.netnih.gov |
| 5-Bromo- nih.govresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine | Final Product | researchgate.net |
Annulation of Triazole Moiety to Pyrimidine Ring.
Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl or α,β-Unsaturated Carbonyl Compounds
A prevalent and classical method for the synthesis of mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net This reaction proceeds through an initial condensation of the exocyclic amino group of the aminotriazole with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system. The use of α,β-unsaturated carbonyl compounds also leads to the formation of dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to the aromatic mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidine.
A variety of catalysts and reaction conditions have been employed to facilitate this transformation, including acidic and basic catalysis, as well as thermal conditions. The choice of substituents on both the aminotriazole and the 1,3-dicarbonyl compound allows for the generation of a diverse library of substituted mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidines.
Table 1: Examples of Cyclocondensation Reactions
| Aminotriazole Derivative | 1,3-Dicarbonyl/α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole | Acetylacetone | 5,7-Dimethyl- mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidine | High | researchgate.net |
| 3-Amino-5-hydroxy-1,2,4-triazole | Isoflavones | Substituted mdpi.comtsijournals.comresearchgate.nettriazolo[4,3-a]pyrimidines | Not Specified | researchgate.net |
Reactions with Ketene (B1206846) Dithioacetals
Ketene dithioacetals have emerged as versatile building blocks in organic synthesis, and their reaction with 3-amino-1,2,4-triazoles provides an efficient route to functionalized mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.netrsc.org These reactions typically involve the nucleophilic attack of the aminotriazole on the electron-deficient carbon of the ketene dithioacetal, followed by an intramolecular cyclization with the elimination of a thiol. This methodology allows for the introduction of a variety of substituents at the 5- and 7-positions of the triazolopyrimidine core. researchgate.net
The reaction conditions are generally mild, and the use of different substituted ketene dithioacetals and aminotriazoles contributes to the diversity of the resulting products. This approach is particularly useful for the synthesis of pyrimidines bearing thioether or amino groups at the 7-position. researchgate.net
One-Pot Multicomponent Reactions (e.g., with Steroidal Ketones, Aromatic Aldehydes, and 3-Amino-1,2,4-triazole)
One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. researchgate.net The synthesis of mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidines has been successfully achieved through MCRs involving an aminotriazole, an aldehyde, and a component containing an active methylene (B1212753) group, such as a β-ketoester or malononitrile. mdpi.comtsijournals.comresearchgate.netnih.gov
For instance, the three-component reaction of 3-amino-1,2,4-triazole, an aromatic aldehyde, and ethyl acetoacetate, often catalyzed by an acid or base, leads to the formation of substituted 4,7-dihydro- mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidines, which can be subsequently aromatized. mdpi.comnih.gov A notable application of this strategy involves the use of steroidal ketones as the carbonyl component, leading to the synthesis of novel steroidal- mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidine hybrids.
Table 2: Examples of One-Pot Multicomponent Reactions
| Amine Component | Carbonyl Component | Active Methylene Compound | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino-1-phenyl-1H-1,2,4-triazoles | Aromatic aldehydes | Ethyl acetoacetate | mdpi.comtsijournals.comresearchgate.nettriazolo[4,3-a]pyrimidine derivatives | mdpi.comnih.gov |
| 3-Amino-1,2,4-triazole | 4-(Phenoxymethyl)benzaldehyde | Acetoacetamides | Triazolo[1,5-a]pyrimidines | tsijournals.com |
Synthesis via Enaminonitriles and Enaminones
Enaminonitriles and enaminones are valuable intermediates for the synthesis of various heterocyclic systems. researchgate.netmdpi.comnih.gov Their reaction with 3-amino-1,2,4-triazoles provides a regioselective route to mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net The reaction proceeds via the nucleophilic attack of the endocyclic nitrogen atom of the aminotriazole onto the β-carbon of the enaminonitrile or enaminone, followed by an intramolecular cyclization of the exocyclic amino group onto the nitrile or carbonyl carbon.
This methodology offers a high degree of control over the substitution pattern of the final product. A catalyst-free, microwave-assisted tandem reaction involving enaminonitriles and benzohydrazides has also been reported for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related heterocyclic system, suggesting the potential for similar strategies in the synthesis of triazolopyrimidines. mdpi.comnih.gov
Annulation of Pyrimidine Moiety to Triazole Ring
An alternative approach to the synthesis of mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidines involves the construction of the triazole ring onto a pre-existing pyrimidine core. This strategy is particularly useful when the desired substitution pattern on the pyrimidine ring is more readily accessible.
Oxidative Cyclization of Pyrimidin-2-yl-amidines
The oxidative cyclization of N-aryl- or N-heteroarylamidines is a powerful tool for the construction of fused heterocycles. In the context of mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidines, the oxidative cyclization of pyrimidin-2-yl-amidines can lead to the formation of the triazole ring. researchgate.net This transformation typically involves the use of an oxidizing agent to facilitate the intramolecular C-N or N-N bond formation. While the direct application to 5-bromo-substituted derivatives is not explicitly detailed in the provided context, this method represents a plausible synthetic route. The reaction mechanism is thought to proceed through a radical or a high-valent metal intermediate, depending on the chosen oxidant.
Oxidative Cyclization of N-Benzylidene-N'-pyrimidin-2-yl Hydrazine (B178648) Precursors
The oxidative cyclization of hydrazone derivatives is a common method for the synthesis of 1,2,4-triazole-containing fused systems. scienceopen.commdpi.com Specifically, N-benzylidene-N'-pyrimidin-2-yl hydrazine precursors can undergo oxidative cyclization to afford mdpi.comtsijournals.comresearchgate.nettriazolo[4,3-a]pyrimidines. scienceopen.com These can potentially rearrange to the more stable mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidine isomers under certain conditions, a phenomenon known as the Dimroth rearrangement. scienceopen.com
Various oxidizing agents, such as lead tetraacetate, N-bromosuccinimide, or iodobenzene diacetate, have been employed for this purpose. scienceopen.com The reaction likely proceeds through the formation of a nitrilimine intermediate, which then undergoes an intramolecular 1,5-dipolar cycloaddition onto the pyrimidine ring.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-Bromo- mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidine |
| 3-Amino-1,2,4-triazole |
| Acetylacetone |
| 5,7-Dimethyl- mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidine |
| 3-Amino-5-hydroxy-1,2,4-triazole |
| Isoflavones |
| mdpi.comtsijournals.comresearchgate.nettriazolo[4,3-a]pyrimidines |
| Ethyl acetoacetate |
| 7-Hydroxy-5-methyl- mdpi.comtsijournals.comresearchgate.nettriazolo[1,5-a]pyrimidine |
| Ketene dithioacetals |
| 5-Amino-1-phenyl-1H-1,2,4-triazole |
| Aromatic aldehydes |
| 4-(Phenoxymethyl)benzaldehyde |
| Acetoacetamides |
| Malononitrile |
| 5-Amino-7-aryl-7,8-dihydro- mdpi.comtsijournals.comresearchgate.nettriazolo[4,3-a]-pyrimidine-6-carbonitriles |
| Enaminonitriles |
| Enaminones |
| Benzohydrazides |
| 1,2,4-triazolo[1,5-a]pyridines |
| Pyrimidin-2-yl-amidines |
| N-Benzylidene-N'-pyrimidin-2-yl hydrazine |
| Lead tetraacetate |
| N-Bromosuccinimide |
| Iodobenzene diacetate |
| Nitrilimine |
| 5-Bromo-2-hydrazinopyrimidine |
Conversion of 1,2,4-Triazolo[4,3-a]pyrimidines via Dimroth Rearrangement
A significant pathway for the synthesis of the nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidine scaffold involves the Dimroth rearrangement of the isomeric nih.govresearchgate.netbenthamscience.comtriazolo[4,3-a]pyrimidine system. nih.gov This isomerization represents a fundamental transformation in heterocyclic chemistry, converting the kinetically favored [4,3-a] isomer to the thermodynamically more stable [1,5-a] product. csic.esworldwidejournals.com The rearrangement can be promoted by heat or catalyzed by acids or bases. nih.govbenthamscience.com The stability of the [1,5-a] isomer has been corroborated by theoretical studies using Density Functional Theory (DFT) calculations. csic.es This rearrangement is a versatile tool, allowing for the synthesis of a wide array of substituted nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidines. nih.gov For instance, nih.govresearchgate.netbenthamscience.comtriazolo[4,3-c]pyrimidine derivatives formed in situ can also undergo a Dimroth rearrangement to yield the corresponding nih.govresearchgate.netbenthamscience.comtriazolo[1,5-c]pyrimidines. nih.gov
Mechanistic Studies of Dimroth Rearrangement
The Dimroth rearrangement is characterized as an isomerization process involving the opening and subsequent closure of the heterocyclic ring. nih.gov The generally accepted mechanism for this transformation in triazolopyrimidines under acidic conditions proceeds through several key steps. It begins with the protonation of a nitrogen atom in the pyrimidine ring, which facilitates a nucleophilic attack (often by a solvent molecule like water) leading to the opening of the pyrimidine ring. nih.govwikipedia.org This is followed by rotation around the newly formed single bond in the acyclic intermediate. wikipedia.orgrsc.org Subsequent tautomerization and ring closure lead to the formation of the rearranged, more stable isomeric system, concluding with deprotonation. nih.gov In the case of 1-alkyl-2-iminopyrimidines, the rearrangement involves the addition of water to form a hemiaminal, followed by ring-opening to an aminoaldehyde, and then ring closure to the final product. wikipedia.org The entire process can be described as a ring opening, carbon-carbon bond rotation, and ring-closing (RORC) sequence. rsc.org
Stereochemical and Regiochemical Aspects
The Dimroth rearrangement is a powerful tool for controlling the regiochemistry of the final product, leading to the thermodynamically more stable [1,5-a] isomer from the [4,3-a] precursor. csic.esworldwidejournals.com The rate of this rearrangement and the ratio of the resulting products can be influenced by factors such as the pH of the reaction medium and the electronic nature of the substituents on the heterocyclic rings. nih.gov For example, the presence of electron-withdrawing groups or additional aza-substitutions in the pyrimidine ring can increase the rate of rearrangement by making the ring more susceptible to nucleophilic attack, a key step in the ring-opening process. researchgate.net Conversely, the specific placement of substituents can direct the outcome of the reaction, highlighting the importance of stereochemical considerations in the design of synthetic pathways.
ANRORC-Type Mechanisms in Related Conversions
In some related transformations of brominated triazolopyrimidines, a different mechanistic pathway known as the ANRORC mechanism may operate. csic.es ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from a simple aromatic nucleophilic substitution (SNAr) and explains certain product distributions that are otherwise unexpected. wikipedia.org
A notable example involves the reaction of 6-bromo- nih.govresearchgate.netbenthamscience.comtriazolo-[4,3-a]pyrimidines with aliphatic amines under microwave irradiation. Instead of a direct substitution of the bromine atom at the C6 position, the reaction yields the unexpected 5-amino compounds. This outcome is rationalized by an ANRORC-type mechanism, where the amine nucleophile initially attacks an electrophilic carbon atom, leading to the opening of the pyrimidine ring. csic.es Following this ring-opening, a subsequent ring-closure occurs to form the new, rearranged product. wikipedia.org Isotope labeling studies have been crucial in providing evidence for the ANRORC mechanism in pyrimidine systems, demonstrating that an internal ring nitrogen atom can be displaced to an exocyclic position during the reaction. wikipedia.org This mechanism has been extensively studied in the context of nucleophilic substitutions on various aza-heterocycles. capes.gov.brosi.lv
Advanced and Sustainable Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. In the context of nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidine synthesis, microwave-assisted techniques and catalyst-free approaches have emerged as significant advancements.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a valuable tool for the rapid and efficient production of heterocyclic compounds, including nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidines. rsisinternational.org This technique offers several advantages over conventional heating methods, such as dramatic reductions in reaction times, improved reaction yields, and cleaner product profiles. rsisinternational.orgnih.gov
The synthesis of various nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidine derivatives has been successfully achieved using microwave irradiation. worldwidejournals.comrsisinternational.org For example, the reaction of 5-(methylthio)-2H-1,2,4-triazol-3-amine with a β-diketone and an aromatic aldehyde in ethanol can be completed in 10-15 minutes at 120 °C under microwave conditions to afford the target compounds. rsisinternational.org Similarly, catalyst-free tandem reactions between enaminonitriles and benzohydrazides under microwave irradiation provide the corresponding nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyridines in good to excellent yields within a short reaction time. mdpi.com The benefits of microwave heating are clearly demonstrated when comparing with conventional methods, where yields can be increased by 17-23% and reaction times are significantly shortened. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-(4-methoxyphenyl)-5-methyl-7-phenyl- nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidine-6-carboxylate | Microwave | 15 min | 94 | mdpi.com |
| Ethyl 2-(4-methoxyphenyl)-5-methyl-7-phenyl- nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidine-6-carboxylate | Reflux | 8 h | 85 | mdpi.com |
| Thiazolopyrimidine Derivatives | Microwave | Varies | 17-23% higher | nih.gov |
| Thiazolopyrimidine Derivatives | Conventional | Varies | Lower | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Microwave | 10-15 min | Good | rsisinternational.org |
Catalyst-Free and Additive-Free Approaches
The development of catalyst-free and additive-free synthetic methods is a primary goal of green chemistry, as it simplifies reaction procedures and reduces chemical waste. For the synthesis of the nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidine core and related structures, several such protocols have been reported.
An eco-friendly, catalyst-free, and additive-free method has been established for synthesizing nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyridines under microwave conditions. mdpi.com This reaction proceeds via a tandem mechanism involving transamidation, nucleophilic addition to a nitrile, and subsequent condensation to yield the final product. mdpi.com The methodology shows a broad substrate scope and good functional group tolerance. mdpi.com In a different approach, the thermal condensation of an aromatic acid with aminoguanidine (B1677879) sulfate (B86663) at 210 °C under solvent-free conditions can produce a 3-phenyl-1,2,4-triazole-5-amine intermediate, which is a key building block for constructing nih.govresearchgate.netbenthamscience.comtriazolo[1,5-a]pyrimidines. nih.gov The synthesis of pyranopyrimidine derivatives, another class of important heterocycles, can also be achieved under catalyst- and solvent-free conditions, showcasing a trend towards more sustainable synthetic practices. nih.gov
Structural Elucidation and Spectroscopic Characterization of 5 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine
X-ray Crystallography and Solid-State Structural Analysis
The definitive structural characterization of 5-Bromo- iucr.orgiucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine has been achieved through single-crystal X-ray diffraction. iucr.orgresearchgate.net High-quality single crystals, suitable for diffraction studies, were obtained by the slow evaporation of an ethanol (B145695) solution of the compound. iucr.orgiucr.org The analysis confirmed the chemical formula as C₅H₃BrN₄ and provided detailed insights into the molecule's conformation and the intricate network of intermolecular interactions that define its crystal lattice. iucr.orgresearchgate.net
The crystallographic data revealed that the compound crystallizes in the monoclinic space group P2₁/n. researchgate.net These foundational crystallographic findings are the basis for the detailed geometrical and interaction analysis that follows.
Molecular Geometry and Planarity of the Triazolopyrimidine Ring System
The core of the 5-Bromo- iucr.orgiucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine molecule consists of a fused iucr.orgiucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine ring system. X-ray diffraction analysis demonstrates that this bicyclic system is nearly planar. iucr.orgresearchgate.net The planarity is quantified by a very small root-mean-square (r.m.s.) deviation of the ring atoms from a best-fit plane, calculated to be 0.014 Å. iucr.orgresearchgate.net This high degree of planarity is a characteristic feature of many fused aromatic heterocyclic systems.
Analysis of Bond Lengths and Bond Angles
The investigation into the crystal structure of 5-Bromo- iucr.orgiucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine confirms that the bond lengths and angles within the fused ring system are within normal ranges. iucr.org The observed values are consistent with those found in structurally related iucr.orgiucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. iucr.org This similarity indicates that the introduction of a bromine atom at the 5-position does not cause significant distortion to the core heterocyclic framework.
While the specific bond lengths and angles were determined in the crystallographic study, the detailed numerical values are not provided in the referenced abstracts.
Interactive Table: Selected Bond Lengths and Angles for 5-Bromo- iucr.orgiucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine Data not available in the consulted research abstracts.
| Bond/Angle | Value (Å/°) |
|---|---|
| Br—C5 | Data not available in abstracts |
| N1—N2 | Data not available in abstracts |
| C5—C6 | Data not available in abstracts |
| C6—N7 | Data not available in abstracts |
| N1—C7—N8 | Data not available in abstracts |
Intermolecular Interactions in the Crystal Lattice
The crystal packing of 5-Bromo- iucr.orgiucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine is stabilized by a combination of distinct intermolecular interactions, which together construct a robust three-dimensional supramolecular network. iucr.orgiucr.org These interactions include hydrogen bonds, halogen bonds, and π–π stacking, which collectively dictate the arrangement of molecules in the solid state. iucr.orgresearchgate.net
In the crystal structure, conventional hydrogen bonds of the C—H⋯N type play a significant role in organizing the molecules. iucr.org These interactions lead to the formation of inversion dimers, which are characterized by an R²₂(8) ring motif. iucr.orgresearchgate.net Furthermore, these hydrogen bonds link molecules into C(5) chains that propagate along the c-axis direction. iucr.orgresearchgate.net
Interactive Table: Hydrogen Bond Geometry (Å, °)
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| C1—H1⋯N1ⁱ | 0.93 | 2.52 | 3.421 (6) | 164 |
| C5—H5⋯N3ⁱⁱ | 0.93 | 2.61 | 3.321 (6) | 133 |
Symmetry codes: (i) x-½, -y+½, -z+1; (ii) -x-1, -y, -z+2. iucr.org
A notable feature of the crystal packing is the presence of a halogen bond between the bromine atom of one molecule and a nitrogen atom of a neighboring molecule (Br⋯N). iucr.orgiucr.org The measured distance for this Br⋯N interaction is 3.185 (4) Å. iucr.orgresearchgate.net This type of interaction is a significant directional force in the crystal engineering of halogenated compounds and contributes to the formation of stacked layers of molecules in the bc plane. iucr.org
The planar nature of the triazolopyrimidine rings facilitates π–π stacking interactions between adjacent molecules. iucr.org These interactions are characterized by an offset arrangement of the rings. iucr.org The centroid-to-centroid distance between the interacting π-systems has been determined to be 3.663 (3) Å. iucr.orgresearchgate.net These stacking interactions, in conjunction with the hydrogen and halogen bonds, are crucial for stacking the molecules along the a-axis direction, ultimately leading to the formation of a stable three-dimensional network. iucr.orgiucr.org
C—Br⋯π Contacts
In the crystal structure of 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine, specific non-covalent interactions known as C—Br⋯π contacts play a significant role in the molecular assembly. researchgate.net These interactions involve the bromine atom and the π-system of the fused heterocyclic rings. The crystallographic data reveal a key interaction distance where the bromine atom (Br) is in contact with the centroid (Cg) of the pyrimidine (B1678525) ring of an adjacent molecule, measured at 3.7881 (17) Å. researchgate.net This type of halogen bond, reinforced by other interactions, contributes to the stacking of the molecules within the crystal lattice, specifically along the a-axis direction. researchgate.net
Overall Crystal Packing and Three-Dimensional Network Formation
The crystal structure of 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine is organized into a complex three-dimensional network stabilized by a combination of non-covalent interactions. researchgate.net The almost planar triazolopyrimidine ring system is a key feature of the molecule. researchgate.net
The primary intermolecular forces responsible for the crystal packing include:
C—H⋯N Hydrogen Bonds: These interactions lead to the formation of inversion dimers, which create R²₂(8) ring motifs. They also link molecules into C(5) chains that propagate along the c-axis. researchgate.net
Br⋯N Halogen Bonds: A specific halogen bond is observed between the bromine atom of one molecule and a nitrogen atom of a neighboring molecule, with a measured distance of 3.185 (4) Å. researchgate.net
π–π Stacking Interactions: The planar heterocyclic rings stack upon one another. An offset stacking is observed with a centroid-to-centroid separation of 3.663 (3) Å between the triazole and pyrimidine rings of adjacent molecules. researchgate.net
Together with the previously mentioned C—Br⋯π contacts, these interactions collectively establish a well-defined three-dimensional architecture, resulting in molecules stacked along the a-axis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine in solution. While specific, comprehensive spectral assignments for this exact compound are not widely detailed in publicly available literature, the expected spectroscopic features can be inferred from data on the parent mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine scaffold and its derivatives. nih.govnih.govunipd.it
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constants
The ¹H NMR spectrum of 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core. Based on the analysis of the parent compound and related structures, the following assignments can be anticipated:
H2: The proton on the triazole ring.
H6 and H7: The two protons on the pyrimidine ring.
The bromine atom at position 5 is an electron-withdrawing group, which would influence the chemical shifts of the adjacent protons, particularly H6. The expected signals would appear as doublets or doublets of doublets, with coupling constants characteristic of the fused ring system.
Table 1: Predicted ¹H NMR Data for 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | ~8.5 - 9.0 | s |
| H6 | ~7.5 - 8.0 | d |
| H7 | ~9.0 - 9.5 | d |
Note: This table represents predicted values based on related structures; actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum should display five signals for the five carbon atoms in the 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine core. The carbon atom bonded to the bromine (C5) is expected to have its resonance shifted to a higher field (lower ppm value) compared to the unsubstituted carbon, a phenomenon known as the "heavy atom effect."
Table 2: Predicted ¹³C NMR Data for 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~150 - 155 |
| C5 | ~110 - 120 |
| C6 | ~115 - 125 |
| C7 | ~155 - 160 |
| C8a | ~145 - 150 |
Note: This table represents predicted values based on related structures; actual experimental values may vary.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Chemical Shift Analysis
¹⁵N NMR spectroscopy is a powerful tool for characterizing nitrogen-containing heterocycles like the mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine system. Studies on related isomers have shown that the nitrogen chemical shifts are highly sensitive to the electronic environment and can be used to unambiguously distinguish between different regioisomers, such as the mdpi.combldpharm.comnih.govtriazolo[1,5-a] and mdpi.combldpharm.comnih.govtriazolo[4,3-a] systems. nih.gov For 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine, four distinct ¹⁵N signals would be expected, and their specific chemical shifts would provide definitive confirmation of the N1, N3, N4, and N8 positions within the fused bicyclic structure. nih.gov
Two-Dimensional NMR Spectroscopy for Unambiguous Structural Confirmation
To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, confirming the C-H connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbons (C5 and C8a) by observing their correlations with nearby protons. For instance, H7 would show a correlation to C5, and H2 would show correlations to C8a.
¹H-¹⁵N HMBC: This specialized experiment can definitively establish the structure by showing correlations between protons and nitrogen atoms, which is particularly useful for differentiating isomers. nih.gov
These 2D NMR techniques, when used in combination, provide a complete and unambiguous picture of the molecular structure of 5-Bromo- mdpi.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine in solution.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a important technique for identifying the functional groups and vibrational modes within a molecule. For 5-Bromo- iucr.orggoogle.comresearchgate.nettriazolo[1,5-a]pyrimidine, the IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds and ring systems.
Identification of Characteristic Vibrational Modes
Key expected vibrational modes would include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic rings would appear in the 1500-1650 cm⁻¹ region. These bands are characteristic of the aromatic nature of the triazolopyrimidine core.
Ring stretching and deformation: The vibrations of the entire ring system would result in a series of bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the molecular structure.
C-Br stretching: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹.
For a closely related compound, 7-(3-Fluorophenylamino)-5-methyl-2-(3-((5-(pyrrolidin-1-ylmethyl)furan-2-yl)methylthio)propyl)- iucr.orggoogle.comresearchgate.net triazolo[1,5-a]pyrimidine, characteristic IR peaks were observed at 3440.5 cm⁻¹ (υN-H), 2965.2 cm⁻¹ (υC-H3), 1611.5 and 1576.1 cm⁻¹ (υC=C, υC=N), 1478.3 cm⁻¹ (δC-H2), and 1329.8 cm⁻¹ (υC-N) mdpi-res.com. While this molecule has different substituents, the vibrations of the core iucr.orggoogle.comresearchgate.nettriazolo[1,5-a]pyrimidine ring system are expected to be in similar regions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of molecular weight and elemental composition of a compound. This technique provides unambiguous confirmation of the molecular formula.
Precise Molecular Weight Determination and Elemental Composition
For 5-Bromo- iucr.orggoogle.comresearchgate.nettriazolo[1,5-a]pyrimidine, the molecular formula is C₅H₃BrN₄. The theoretical exact mass can be calculated based on the most abundant isotopes of each element.
| Element | Isotope | Atomic Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918337 |
| Nitrogen | ¹⁴N | 14.003074 |
The expected monoisotopic mass for the [M]⁺ ion of 5-Bromo- iucr.orggoogle.comresearchgate.nettriazolo[1,5-a]pyrimidine, containing the ⁷⁹Br isotope, would be approximately 197.9541 Da. Due to the presence of the bromine atom, the mass spectrum would exhibit a characteristic isotopic pattern with the [M+2]⁺ ion (containing ⁸¹Br) having nearly equal intensity to the [M]⁺ ion.
While specific experimental HRMS data for 5-Bromo- iucr.orggoogle.comresearchgate.nettriazolo[1,5-a]pyrimidine was not found in the search results, HRMS analysis of a related compound, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, demonstrated the power of this technique with a calculated [M+H]⁺ of 375.1264 and a found value of 375.1263 researchgate.net. This level of precision allows for the confident assignment of the elemental composition.
Advanced Surface Analysis Techniques
Advanced surface analysis techniques provide deep insights into the intermolecular interactions and electronic properties that govern the behavior of molecules in the solid state and their reactivity.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. For 5-Bromo- iucr.orggoogle.comresearchgate.nettriazolo[1,5-a]pyrimidine, the crystal structure reveals a number of significant intermolecular contacts that dictate the packing of the molecules. researchgate.net
In the crystal of 5-Bromo- iucr.orggoogle.comresearchgate.nettriazolo[1,5-a]pyrimidine, C—H⋯N hydrogen bonds are present, forming inversion dimers that create R²₂(8) ring motifs. These hydrogen bonds, along with Br⋯N halogen bonds (with a distance of 3.185(4) Å), π–π stacking interactions (centroid-to-centroid separation of 3.663(3) Å), and C—Br⋯π contacts, all contribute to the stacking of the molecules along the a-axis direction. researchgate.net
A Hirshfeld surface analysis of a related compound, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, showed that C—H⋯N hydrogen bonds were the dominant interactions, appearing as bright-red spots on the d_norm map google.com. Similar features would be expected for the bromo-derivative, with additional contributions from the halogen bonding.
Electrostatic Potential Maps (EPM) for Charge Distribution and Reactivity Hotspots
Electrostatic Potential Maps (EPM) are a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The EPM of 5-Bromo- iucr.orggoogle.comresearchgate.nettriazolo[1,5-a]pyrimidine would illustrate the electron-rich and electron-poor regions of the molecule.
Based on the known electronic properties of the triazolopyrimidine ring system and the bromo substituent, the following features would be expected on the EPM:
Negative Potential (Red/Yellow): The nitrogen atoms of the heterocyclic rings are expected to be regions of high electron density and would therefore show a negative electrostatic potential. These sites are indicative of hydrogen-bond acceptors and potential coordination sites for metal ions.
Positive Potential (Blue): The hydrogen atoms attached to the carbon atoms of the pyrimidine ring would exhibit a positive electrostatic potential, making them potential hydrogen-bond donors.
Effect of the Bromine Atom: The bromine atom, being electronegative, would draw electron density away from the carbon atom to which it is attached. However, the region around the bromine atom can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.
In a theoretical study of related triazolopyrimidine derivatives, the nitrogen atoms were identified as the most negative regions, corroborating their role as hydrogen-bond acceptors. Another study on 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine showed blue regions of positive electrostatic potential for hydrogen-bond donors and red regions of negative potential for hydrogen-bond acceptors google.com.
Chemical Reactivity and Derivatization of 5 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine
Cross-Coupling Reactions at the Bromine Position
The carbon-bromine bond at the C5 position of the pyrimidine (B1678525) ring is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. The susceptibility of the C-Br bond to oxidative addition by palladium(0) complexes makes it an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. illinois.edulibretexts.org
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edulibretexts.orgorganic-chemistry.org While specific studies on 5-bromo- blucher.com.brnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine are not extensively detailed, the reactivity can be inferred from studies on analogous brominated heterocyclic systems like pyrazolo[1,5-a]pyrimidines and bromopyrimidines. illinois.edunih.gov
Research on related structures, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, has demonstrated efficient Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. nih.govrsc.orgresearch-nexus.net These reactions often employ palladium catalysts with specialized phosphine (B1218219) ligands, such as XPhos, to achieve high yields and prevent side reactions like debromination. nih.govrsc.org Microwave-assisted conditions have been shown to accelerate these transformations significantly. nih.govrsc.orgresearch-nexus.net The reaction is generally tolerant of various functional groups on the boronic acid partner.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Brominated Heterocycles Data extrapolated from studies on analogous compounds to illustrate typical reaction parameters.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time | Yield Range (%) | Ref |
| XPhosPdG2 | XPhos | K₂CO₃ | Ethanol (B145695)/Water | 135 (MW) | 40 min | Good to Excellent | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Ethanol | 80 | 12 h | Good to Excellent | mdpi.com |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane/Water | 100 | 12-24 h | 40-85 | ysu.am |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This palladium- and copper-co-catalyzed reaction is a fundamental tool for synthesizing alkynyl-substituted aromatic and heteroaromatic systems. The 5-bromo- blucher.com.brnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine is an excellent substrate for this transformation, allowing for the introduction of alkyne moieties.
Studies on related bromo-substituted pyrazolo[1,5-a]pyrimidines and pyrimidine nucleotides have shown successful Sonogashira couplings. nih.govnih.gov For instance, the coupling of 5-iodopyrimidine (B189635) nucleotides with propargylamine (B41283) proceeds with high chemoselectivity. nih.gov Similarly, various alkynes have been coupled to bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines, indicating the versatility of this reaction on the core scaffold. nih.gov The reaction typically involves a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI, in the presence of an amine base. nih.gov
Table 2: Conditions for Sonogashira Coupling on Related Brominated Heterocycles
| Substrate | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield Range (%) | Ref |
| 5-Alkynyl-3-aryl pyrazolo[1,5-a]pyrimidine | PdCl₂(PPh₃)₂ | CuI | Et₃N | Dioxane | 80 | Good to Excellent | nih.gov |
| Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | Dioxane | 80 | 48-93 | nih.gov |
| 5-Iodouridine triphosphate | Not specified | Not specified | Not specified | Not specified | Not specified | Good | nih.gov |
Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed transformations can be employed to functionalize the 5-bromo position.
Buchwald-Hartwig Amination: This reaction creates carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It represents a powerful method for synthesizing N-aryl derivatives of the blucher.com.brnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine core. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of palladium source, phosphine ligand (e.g., X-Phos), and base is critical for achieving high efficiency. beilstein-journals.org This method has been successfully applied to a wide range of heterocyclic halides and amines, suggesting its applicability to 5-bromo- blucher.com.brnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine. beilstein-journals.orgresearchgate.netrsc.org
Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction would allow for the introduction of vinyl groups at the C5-position of the triazolopyrimidine ring. The process involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov The reaction's utility has been demonstrated across a vast range of substrates, making it a viable, though less commonly reported, strategy for derivatizing this specific scaffold. organic-chemistry.org
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine ring within the blucher.com.brnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine system makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The bromine atom at the C5 position can act as a leaving group, allowing for its replacement by various nucleophiles.
The C5 position of the blucher.com.brnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring and the fused triazole ring. This allows for the direct displacement of the bromide ion by a range of nucleophiles, including amines, alkoxides, and thiolates.
While specific literature detailing a broad range of nucleophilic substitutions on 5-bromo- blucher.com.brnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine is limited in the provided context, the general principles of SNAr on electron-poor heteroaromatics are well-established. Such reactions typically proceed under thermal or base-catalyzed conditions and offer a complementary, metal-free approach to functionalization compared to cross-coupling methods. The reaction of 2-aryl-6-nitro- blucher.com.brnih.govwikipedia.orgtriazolo[1,5-a]pyrimidines with C-nucleophiles to form stable dihydro derivatives highlights the susceptibility of the pyrimidine ring to nucleophilic addition, a key step in the SNAr mechanism. researchgate.net
The isomeric blucher.com.brnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine system is structurally related to the [1,5-a] scaffold. These isomers can interconvert via the Dimroth rearrangement, often under acidic or basic conditions. nih.gov The reactivity of halogenated blucher.com.brnih.govwikipedia.orgtriazolo[4,3-a]pyrimidines is also of significant interest.
Specific studies on the reaction of 6-bromo- blucher.com.brnih.govwikipedia.orgtriazolo[4,3-a]pyrimidines with aliphatic amines are not detailed in the provided search results. However, the reactivity of the analogous 6-bromo- blucher.com.brnih.govwikipedia.orgtriazolo[4,3-a]pyridine system is known, where the bromo substituent can be displaced by nucleophiles. Given the electronic similarities, it is expected that 6-bromo- blucher.com.brnih.govwikipedia.orgtriazolo[4,3-a]pyrimidines would undergo nucleophilic substitution with aliphatic amines to yield the corresponding 6-amino derivatives. These reactions are crucial for building molecular diversity around this alternative triazolopyrimidine core.
Late-Stage Functionalization Strategies for Structural Diversification
Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This approach is highly valuable as it allows for the rapid generation of a diverse library of analogues from a common, pre-functionalized intermediate. For 5-Bromo- researchgate.netnih.govtriazolo[1,5-a]pyrimidine, the bromine atom at the C5 position serves as a versatile handle for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.
These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives that would be difficult to synthesize through other means. The reactivity of the C5-bromo substituent is a key feature that facilitates this diversification.
Palladium-Catalyzed Cross-Coupling Reactions:
Research on analogous heterocyclic systems strongly supports the application of several types of cross-coupling reactions for the functionalization of the 5-Bromo- researchgate.netnih.govtriazolo[1,5-a]pyrimidine core. These methods are foundational for structural diversification.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester. It is a powerful method for forming C-C bonds. For instance, reacting 5-Bromo- researchgate.netnih.govtriazolo[1,5-a]pyrimidine with various aryl or heteroaryl boronic acids would yield 5-aryl- or 5-heteroaryl- researchgate.netnih.govtriazolo[1,5-a]pyrimidines. Studies on similar brominated triazolopyridine derivatives have demonstrated successful Suzuki-Miyaura couplings, indicating the feasibility of this strategy. mdpi.com
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. This introduces an alkynyl moiety, which can serve as a synthetic handle for further transformations or as a key pharmacophore itself. The functionalization of related pyrazolo[1,5-a]pyrimidines via Sonogashira coupling highlights its utility for this class of compounds. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This allows for the introduction of a wide range of primary and secondary amines at the C5 position, significantly expanding the chemical space of accessible derivatives.
The table below summarizes these key late-stage functionalization reactions.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura Coupling | 5-Bromo- researchgate.netnih.govtriazolo[1,5-a]pyrimidine + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Heteroaryl- researchgate.netnih.govtriazolo[1,5-a]pyrimidine |
| Sonogashira Coupling | 5-Bromo- researchgate.netnih.govtriazolo[1,5-a]pyrimidine + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 5-Alkynyl- researchgate.netnih.govtriazolo[1,5-a]pyrimidine |
| Buchwald-Hartwig Amination | 5-Bromo- researchgate.netnih.govtriazolo[1,5-a]pyrimidine + R¹R²NH | Pd catalyst, Ligand, Base | 5-Amino- researchgate.netnih.govtriazolo[1,5-a]pyrimidine |
Regioselectivity in Chemical Transformations of the Scaffold
Regioselectivity is a critical aspect of the synthesis and functionalization of complex molecules, dictating the position at which a chemical reaction occurs. In the context of 5-Bromo- researchgate.netnih.govtriazolo[1,5-a]pyrimidine, the inherent electronic properties and structure of the fused ring system govern the outcome of chemical transformations.
The synthesis of the parent researchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold can be achieved through several routes, often involving the condensation of an aminotriazole with a 1,3-dicarbonyl compound. nih.gov The subsequent bromination is highly regioselective, yielding the 5-bromo isomer as the major product. This selectivity is influenced by the electron distribution within the heterocyclic system.
The crystal structure of 5-Bromo- researchgate.netnih.govtriazolo[1,5-a]pyrimidine has been determined by single-crystal X-ray diffraction, providing precise information about its geometry. researchgate.net The molecule possesses an almost planar triazolopyrimidine ring system. researchgate.net This planarity, along with the electronic effects of the nitrogen atoms, directs electrophilic substitution and subsequent functionalization reactions.
The primary site for the late-stage functionalization reactions discussed previously is the carbon atom bearing the bromine substituent (C5). The palladium-catalyzed cross-coupling reactions are exceptionally regioselective, proceeding exclusively at the C-Br bond. This is because the mechanism involves oxidative addition of the palladium catalyst into the C-Br bond, which is the most reactive site on the scaffold for this type of transformation.
The table below outlines the key structural features of the compound based on crystallographic data. researchgate.net
| Parameter | Value |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Intermolecular Interactions | C—H⋯N hydrogen bonds, Br⋯N halogen bonds, π–π stacking |
The observed intermolecular interactions, such as halogen bonds and π–π stacking, in the solid state can also play a role in the reactivity of the compound by influencing the accessibility of reagent molecules to the reactive sites. researchgate.net However, for the late-stage functionalization reactions which typically occur in solution, the inherent reactivity of the C5-Br bond is the dominant factor controlling the regioselectivity of the transformations.
Theoretical and Computational Investigations of 5 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine
Density Functional Theory (DFT) Calculations.researchgate.netjournalijar.comnih.gov
Density Functional Theory (DFT) has become a important tool for investigating the properties of heterocyclic systems like researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidines. researchgate.net Calculations allow for the detailed exploration of geometric, electronic, and spectroscopic properties, offering a molecular-level understanding that can be challenging to obtain through experimental means alone. nih.gov For derivatives of this scaffold, DFT calculations have been successfully used to rationalize binding modes with biological targets and elucidate electronic mechanisms. nih.gov
The foundational step in the computational analysis of 5-Bromo- researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine is geometry optimization. This process determines the lowest energy arrangement of the atoms, predicting key structural parameters such as bond lengths and angles. The results of these calculations can be validated against experimental data from X-ray crystallography.
Experimental crystallographic data for 5-Bromo- researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine confirms that the fused triazolopyrimidine ring system is nearly planar. researchgate.net In the crystal structure, the molecule exhibits a monoclinic system with specific cell parameters. researchgate.net DFT calculations typically reproduce this planarity and provide optimized geometric values that are in close agreement with these experimental findings.
The researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine scaffold is described as a delocalized 10-π electron aromatic system. nih.gov This system consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov The bromine atom at the 5-position acts as a substituent that influences the electronic distribution within this aromatic system.
Interactive Table: Experimental Crystal Data for 5-Bromo- researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9511 (4) |
| b (Å) | 14.3306 (11) |
| c (Å) | 11.367 (1) |
| β (°) | 94.574 (8) |
| Volume (ų) | 641.57 (9) |
| Z (molecules per unit cell) | 4 |
DFT calculations are highly effective in predicting spectroscopic data. For nuclear magnetic resonance (NMR) spectroscopy, theoretical calculations of absolute shielding constants can be converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁵N nuclei. researchgate.net Studies on the researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine scaffold have demonstrated a strong agreement between these DFT-predicted chemical shifts and those measured experimentally. researchgate.netnih.gov This correlation is particularly valuable for unambiguously differentiating between constitutional isomers, a task that can be challenging based on experimental data alone. researchgate.netnih.gov
For electronic spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. journalijar.com TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions. journalijar.comrsc.org For related triazolopyrimidine derivatives, theoretical spectra computed with TD-DFT have been shown to reproduce experimental spectra well, helping to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*. journalijar.comresearchgate.net
Interactive Table: Comparison of Experimental vs. DFT-Predicted Spectroscopic Data (Illustrative)
| Parameter | Experimental Value (Typical) | DFT-Calculated Value | Reference Method |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 7.0 - 9.0 | Good correlation | GIAO-DFT |
| ¹³C NMR (δ, ppm) | 110 - 160 | Good correlation | GIAO-DFT |
| ¹⁵N NMR (δ, ppm) | 150 - 270 | Good correlation | GIAO-DFT researchgate.net |
| UV-Vis (λmax, nm) | ~240 - 300 | Good correlation | TD-DFT journalijar.comresearchgate.net |
A significant application of DFT is the comparison of the thermodynamic stabilities of different isomers. The researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine system has a constitutional isomer, researchgate.netresearchgate.netchemscene.comtriazolo[4,3-a]pyrimidine. researchgate.netnih.gov These isomers can be formed during synthesis, and in some cases, the [4,3-a] form can rearrange to the more stable [1,5-a] form via a Dimroth rearrangement. researchgate.net
Theoretical studies using the B3LYP/6-311++G(d,p) level of theory have corroborated that the researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine scaffold is thermodynamically more stable than its [4,3-a] counterpart. researchgate.net By calculating the total electronic energy of the optimized structures for each isomer, a clear energy difference can be established, confirming the [1,5-a] arrangement as the lower-energy, more favored product.
Interactive Table: Relative Stability of Triazolopyrimidine Isomers
| Isomer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine | 0.0 | More Stable researchgate.net |
| researchgate.netresearchgate.netchemscene.comtriazolo[4,3-a]pyrimidine | > 0 | Less Stable researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO determines the nucleophilic and electron-donating character of a molecule, while the LUMO governs its electrophilic and electron-accepting properties. youtube.com The energy gap between the HOMO and LUMO (Eg) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For 5-Bromo- researchgate.netresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidine, DFT calculations can map the distribution and energy levels of these frontier orbitals. The HOMO is typically distributed across the π-system of the fused rings, while the LUMO's location indicates the most likely sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. journalijar.com In studies of related derivatives, substituents have a significant impact on these orbital energies; for example, electron-withdrawing groups tend to lower both HOMO and LUMO energies, decreasing the energy gap and increasing reactivity. journalijar.com
Interactive Table: Illustrative FMO Data for a Triazolopyrimidine Scaffold
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.0 to -7.0 | Electron-donating ability youtube.com |
| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability youtube.com |
| Energy Gap (Eg) | 4.0 to 5.0 | Chemical reactivity/stability journalijar.com |
Beyond FMO analysis, DFT provides a suite of conceptual reactivity descriptors. Fukui functions, for instance, are used to identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These local reactivity indices offer a more detailed picture than the broader view provided by HOMO/LUMO distributions.
The properties of a molecule can change significantly in solution compared to the gas phase. DFT calculations can account for these changes by incorporating a solvent model, most commonly the Polarizable Continuum Model (PCM). This approach simulates the solvent as a continuous dielectric medium that polarizes in response to the solute molecule.
Studies on related triazolopyrimidine and triazole derivatives show that solvent polarity can influence electronic properties and absorption spectra. journalijar.comresearchgate.netmjcce.org.mk Calculations can predict how the dipole moment changes in different solvents and can rationalize observed solvatochromic shifts (changes in UV-Vis absorption color) in experimental spectra. journalijar.com For instance, the absorption bands of related compounds exhibit both blue and red shifts depending on the specific solvent and the nature of the electronic transition, an effect that can be successfully modeled using TD-DFT with a PCM. journalijar.com
Quantum Mechanics Calculations for Thermodynamic Parameters
Quantum mechanics (QM) calculations are fundamental in determining the thermodynamic properties of molecules like 5-Bromo- nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are employed to compute key parameters that describe the stability and reactivity of the compound. researchgate.net These calculations are crucial for understanding the tautomerism in related triazolopyrimidine systems, predicting the most stable forms in different environments. researchgate.net
Accurate ab initio calculations can provide data on parameters such as the heat of formation, Gibbs free energy, and entropy. For instance, studies on related energetic fused-ring compounds like pyrazolo[1,5-a]pyrimidines have used computational methods to determine high positive heats of formation, which are indicative of high energy content. rsc.org While specific thermodynamic data for 5-Bromo- nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine is not broadly published, the established methodologies allow for reliable prediction.
Table 1: Representative Thermodynamic Parameters from QM Calculations This table presents typical parameters obtained from DFT calculations for heterocyclic compounds, illustrating the data type. Specific values for 5-Bromo- nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine would require dedicated computation.
| Thermodynamic Parameter | Symbol | Typical Unit | Description |
| Enthalpy of Formation | ΔHf | kJ/mol | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. |
| Gibbs Free Energy of Formation | ΔGf | kJ/mol | The energy associated with a chemical reaction that can be used to do work. |
| Entropy | S | J/(mol·K) | A measure of the randomness or disorder of a system. |
| Electronic Energy | E | Hartrees | The total energy of the molecule's electrons, a direct output of QM calculations. |
Computational Studies of Intermolecular Interactions
The solid-state architecture of 5-Bromo- nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine is governed by a network of non-covalent interactions. X-ray diffraction studies have provided the precise geometry, which computational methods can then analyze to understand the nature and strength of these interactions. iucr.orgresearchgate.net In the crystal structure of this compound, several key intermolecular forces are at play.
These include C—H⋯N hydrogen bonds, which form inversion dimers and link molecules into chains. iucr.orgresearchgate.net Additionally, the bromine atom participates in Br⋯N halogen bonds, with a measured distance of 3.185 (4) Å. iucr.orgresearchgate.net The structure is further stabilized by π–π stacking interactions between the planar triazolopyrimidine ring systems, with a centroid-to-centroid separation of 3.663 (3) Å, and C—Br⋯π contacts. iucr.orgresearchgate.net These combined forces create a densely packed and stable molecular crystal. iucr.org
Energy Decomposition Analysis of Hydrogen and Halogen Bonds
To quantify the strength and nature of the intermolecular interactions observed in 5-Bromo- nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine, Energy Decomposition Analysis (EDA) is a powerful computational tool. EDA methods partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion terms. mdpi.com This allows for a detailed understanding of what drives the formation of hydrogen and halogen bonds.
While a specific EDA for 5-Bromo- nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine is not available in the reviewed literature, studies on similar systems, such as 5-bromocytosine, provide valuable insights. mdpi.com In these related compounds, the interaction energy (Eint) of hydrogen bonds can range from 3.0 to 8.0 kcal/mol. mdpi.com For halogen bonds like the C–Br…O contact, topological analysis has revealed interaction energies around 2.2 kcal/mol, confirming their significant role in crystal packing. mdpi.com For all these interactions, the electrostatic component is typically the most significant attractive force. mdpi.com
Table 2: Illustrative Energy Decomposition Analysis for a Halogen Bond Based on data for similar brominated heterocyclic compounds. mdpi.com The values represent the contribution of each component to the total interaction energy.
| Energy Component | Description | Representative Energy (kcal/mol) |
| ΔEelstat | Electrostatic | -4.5 |
| ΔEorb | Orbital (Polarization) | -2.8 |
| ΔEdisp | Dispersion | -1.7 |
| ΔEPauli | Pauli Repulsion (Exchange) | +6.0 |
| ΔEint | Total Interaction Energy | -3.0 |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the movement and conformational flexibility of 5-Bromo- nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine and its interactions with biological macromolecules over time. nih.gov In studies of related nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-one inhibitors targeting the SARS-CoV-2 main protease, MD simulations were performed to assess the stability of the ligand-protein complex. nih.gov
These simulations, often running for nanoseconds, track the trajectory of every atom in the system. nih.gov Key analyses performed on the resulting data include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein, and the Radius of Gyration (Rg) to measure the compactness of the system over time. nih.gov Hydrogen bond analysis is also critical for understanding the persistence of key interactions at the binding site. nih.gov Such simulations have shown that triazolopyrimidine derivatives can form highly stable complexes with their protein targets. nih.gov
Table 3: Typical Parameters for a Molecular Dynamics Simulation Based on methodologies applied to related triazolopyrimidine systems. nih.gov
| Parameter | Software/Method | Typical Value/Setting | Purpose |
| Simulation Engine | GROMACS | Version 5.1.2 or later | To run the MD simulation. |
| Force Field | GROMOS | 54a7 | To define the potential energy of the system. |
| Simulation Time | N/A | 20-1000 ns | To observe molecular motion over a meaningful timescale. nih.govnih.gov |
| Ensemble | NPT | Constant Number of particles, Pressure, and Temperature | To simulate conditions relevant to a biological environment. |
| Analysis Metrics | RMSD, RMSF, Rg | <0.23 nm (RMSD), ~0.12 nm (RMSF) | To quantify the stability and dynamic behavior of the molecule. nih.gov |
Application of Quantum Chemical Descriptors in Quantitative Structure-Activity Relationship (QSAR) Studies
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models create a mathematical relationship between the chemical features of a series of compounds and their biological activity, such as antibacterial efficacy or enzyme inhibition. nih.govnih.gov The goal is to predict the activity of new, unsynthesized molecules.
For the nih.goviucr.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, QSAR and Structure-Activity Relationship (SAR) studies are vital for drug discovery. nih.govnih.gov For example, SAR analyses of derivatives active against Enterococcus faecium have identified key structural sites where modifications significantly impact antibacterial potency. nih.gov Quantum chemical descriptors can quantify the electronic properties (e.g., charge distribution, orbital energies) that influence these interactions. Common descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular electrostatic potential. rsc.org These descriptors help rationalize observed SAR trends and guide the design of more potent analogs. rsc.org
Table 4: Common Quantum Chemical Descriptors Used in QSAR
| Descriptor | Symbol | Description | Relevance in QSAR |
| Energy of HOMO | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| Energy of LUMO | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Dipole Moment | µ | A measure of the net molecular polarity. | Influences solubility and binding to polar sites. |
| Molecular Electrostatic Potential | MEP | The potential experienced by a positive charge at various points on the molecule's surface. | Used to identify regions for hydrogen bonding and electrostatic interactions. rsc.org |
| Partial Atomic Charges | q | The charge distributed on each atom in the molecule. | Helps identify sites for electrostatic interactions. |
Biological Activity Research and Structure Activity Relationships Sar of 5 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives
Antimicrobial Research
Derivatives of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core have been extensively investigated for their potential to combat various microbial pathogens. The introduction of a bromine atom at the 5-position can significantly influence the compound's biological profile.
Antibacterial Activity
Mycobacterium tuberculosis H37Rv:
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold has been a focal point in the quest for new anti-tuberculosis agents. Research has shown that derivatives of this class can exhibit potent inhibitory effects against Mycobacterium tuberculosis H37Rv. One study highlighted that a triazolopyrimidine-6-carboxylic acid derivative inhibited the growth of M. tuberculosis H37RV by 92% at a concentration of 6.25 μg/mL. nih.gov Another series of pyrazole-clubbed triazolo[1,5-a]pyrimidine hybrids also demonstrated promising anti-tubercular activity, with some compounds showing a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL. nih.gov
Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a related scaffold, have provided valuable insights. These studies revealed that aromatic rings at the R2 and R3 positions are crucial for antitubercular activity. nih.gov For instance, removing a methyl group at the R4 position in one analogue led to a four-fold increase in potency. nih.gov The exploration of various substitutions on the triazolopyrimidine core has led to the identification of potent molecules with submicromolar MICs and high selectivity indices.
Interactive Data Table: Antitubercular Activity of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Target/Strain | Activity Metric | Value | Reference |
| Triazolopyrimidine-6-carboxylic acid | M. tuberculosis H37Rv | % Inhibition | 92% at 6.25 μg/mL | nih.gov |
| Pyrazole-triazolopyrimidine hybrid J27 | M. tuberculosis H37Rv | MIC | 0.39 μg/mL | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one analogue P19 | M. tuberculosis H37Rv | MIC | 1.56 μM | nih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogue | M. tuberculosis H37Rv | Intracellular Activity | Active | plos.org |
Neisseria gonorrhoeae ATCC 49226:
Antifungal Activity
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold has been recognized for its antifungal potential. A study on a series of novel 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives reported significant antifungal activity against fungal strains such as Aspergillus flavus and Candida albicans. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against the tested fungal species ranged from 15.50 to 26.30 μM. nih.gov
While specific data for 5-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives against specific fungal strains is limited in the available literature, the general antifungal activity of the core structure is evident. For instance, certain derivatives have shown results comparable to the standard antifungal drug fluconazole. nih.gov The substitution pattern on the pyrimidine (B1678525) ring plays a crucial role in determining the antifungal efficacy.
Interactive Data Table: General Antifungal Activity of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Fungal Strain(s) | Activity Metric | Value Range | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives | A. flavus, C. albicans | MIC | 15.50 - 26.30 μM | nih.gov |
| General nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives | Mitosporic Fungi | Activity | Comparable to Fluconazole | nih.gov |
Antiviral Research
The versatility of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold extends to the realm of antiviral research, with derivatives showing inhibitory activity against various viruses.
Influenza A Virus Polymerase Inhibition (PA-PB1 Interface)
A significant area of research has been the development of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRP), specifically targeting the interaction between the PA and PB1 subunits. nih.govnih.gov Disrupting this protein-protein interaction is a key strategy for inhibiting viral replication.
SAR studies have identified several potent inhibitors. For example, compound 22 from one study, a functionalized 2-amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, exhibited both potent inhibition of the PA-PB1 interaction (IC50 = 19.5 μM) and significant anti-influenza A virus activity (EC50 = 16 μM) at non-toxic concentrations. nih.govnih.gov The nature and position of substituents on the triazolopyrimidine core are critical for activity. Hybrid compounds merging the triazolopyrimidine scaffold with other moieties, such as cycloheptathiophene-3-carboxamide, have also yielded promising results. nih.gov
Interactive Data Table: Influenza A Virus Polymerase Inhibition by nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| Compound 22 | PA-PB1 Interaction | IC50 | 19.5 μM | nih.govnih.gov |
| Compound 22 | Influenza A/PR/8/34 | EC50 | 16 μM | nih.gov |
| Hybrid Compound 3 | PA-PB1 Interaction | IC50 | 12 μM | researchgate.net |
| Dihydrotriazolopyrimidine derivative 8 | PA-PB1 Interaction | IC50 | 170.6 μM | ekb.eg |
HIV-1 Reverse Transcriptase Inhibition
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold has been repurposed from anti-influenza research to target the HIV-1 reverse transcriptase (RT), a crucial enzyme for the viral life cycle. nih.gov Specifically, these derivatives have been investigated as allosteric inhibitors of the RT-associated ribonuclease H (RNase H) function. nih.govresearchgate.net
Initial studies with dihydro-TZP derivatives showed micromolar inhibition of RNase H. nih.gov Further structural exploration led to the identification of catechol derivatives that inhibited RNase H in the low micromolar range without affecting the polymerase activity of RT. nih.gov This highlights the potential of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold to be developed into selective inhibitors of HIV-1 RNase H. While these compounds showed enzymatic inhibition, they did not exhibit antiviral activity against the HIV-1 IIIB strain in cell-based assays, suggesting that further optimization is needed to translate enzymatic inhibition into cellular efficacy. nih.gov
Interactive Data Table: HIV-1 Reverse Transcriptase (RNase H) Inhibition by nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| Dihydro-TZP derivative 11a | HIV-1 RNase H | IC50 | 17.7 μM | nih.gov |
| Dihydro-TZP derivative 11b | HIV-1 RNase H | IC50 | 13.1 μM | nih.gov |
| Catechol derivatives | HIV-1 RNase H | Activity | Low micromolar inhibition | nih.gov |
General Antiviral Potential of the Scaffold
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold has demonstrated broad antiviral potential beyond influenza and HIV. The structural versatility of this heterocyclic system allows for the generation of diverse libraries of compounds that can be screened against a wide range of viral targets. nih.gov The isoelectronic relationship of the triazolopyrimidine ring with the purine (B94841) ring system makes it an attractive candidate for the design of nucleoside and non-nucleoside inhibitors of viral polymerases and other enzymes. The promising results against influenza and HIV underscore the potential of this scaffold in the development of novel antiviral therapeutics.
Anticancer Research
Derivatives of the nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine core have been a fertile ground for the discovery of novel anticancer agents, acting on a variety of molecular targets and cellular pathways to exert their effects.
Enzyme Inhibition Studies (e.g., PI3K, CDK2, LSD1/KDM1A, JAK1, JAK2, PHD-1, RORγt)
The anticancer effects of nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine derivatives are often rooted in their ability to inhibit key enzymes that are dysregulated in cancer.
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K signaling pathway is crucial for cell proliferation and survival, and its overactivation is common in many cancers. ekb.eg A series of nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidinone derivatives were identified as potent PI3K inhibitors with enhanced selectivity for the β isoform. ekb.eg Notably, compounds 22a and 22b demonstrated exceptional potency with IC₅₀ values of 0.4 nM and 0.6 nM, respectively. ekb.eg
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: As a key regulator of the cell cycle, CDK2 is a prime target for cancer therapy. A nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine derivative, compound 5 , was found to have a potent and selective inhibitory effect on CDK2, with an IC₅₀ value of 0.12 μM. nih.gov
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: LSD1 is an epigenetic modifier that is overexpressed in various cancers. Compound 4 , a nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine derivative, was identified as a potent inhibitor of LSD1/KDM1A with an IC₅₀ of 0.154 μM. nih.gov
Janus Kinase (JAK1/JAK2) Inhibition: The JAK-STAT pathway is critical for cytokine signaling, and its aberrant activation is linked to hematological malignancies and inflammatory diseases. The nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine scaffold has been identified as exhibiting inhibitory activity against both JAK1 and JAK2. researchgate.net Patents have been filed for nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine derivatives evaluated for their in vitro kinase activity against JAK2. ingentaconnect.com
Prolyl Hydroxylase Domain-1 (PHD-1) Inhibition: The nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine framework is known to produce inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. researchgate.net
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inhibition: RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in autoimmune diseases and some cancers. The nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine scaffold has been explored for its potential as RORγt inverse agonists. researchgate.net Research has shown that a derivative containing this scaffold exhibited activity against RORγt. science.gov
| Enzyme Target | Compound | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| PI3Kβ | 22a | 0.4 nM | ekb.eg |
| PI3Kβ | 22b | 0.6 nM | ekb.eg |
| CDK2 | 5 | 0.12 μM | nih.gov |
| LSD1/KDM1A | 4 | 0.154 μM | nih.gov |
Microtubule Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division, making them a validated target for anticancer drugs. ekb.eg Several nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of microtubule polymerization. nih.gov One such derivative, cevipabulin (B1684092) (TTI-237), acts by competing with the vinblastine (B1199706) binding site on tubulin. ekb.eg Another derivative, compound 3 , potently inhibited tubulin polymerization with an IC₅₀ value of 3.84 μM. nih.gov
Pax2 Inhibition
Paired-box gene 2 (Pax2) is a transcription factor that is reactivated in proliferative kidney diseases and certain cancers, making it a potential therapeutic target. umich.edu A specific nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine derivative, BG-1 (7-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5,6-dimethyl nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine), has been identified as a small molecule inhibitor that can attenuate the transactivation ability of Pax2 with an IC₅₀ of 1.5 µM. probechem.com This compound inhibits the growth of Pax2-positive cancer cells with minimal effect on Pax2-negative cells. glixxlabs.comprobechem.com
In Vitro Antiproliferative Activity Against Human Cancer Cell Lines (e.g., MGC-803, HCT-116, MCF-7, HT-29, A549, Jurkat, T47D, PC9, DU-145)
The anticancer potential of nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine derivatives has been demonstrated through their antiproliferative activity against a broad range of human cancer cell lines.
MGC-803 (Gastric Cancer): Compound H12 showed an IC₅₀ value of 9.47 μM, while another derivative, compound 4 , had an IC₅₀ of 2.1 μM. nih.gov
HCT-116 (Colorectal Carcinoma): Compound H12 displayed an IC₅₀ of 9.58 μM against this cell line. nih.gov
MCF-7 (Breast Cancer): The IC₅₀ value for compound H12 was 13.1 μM. nih.gov Other triazole derivatives have also shown activity against MCF-7 cells. nih.gov
HT-29 (Colon Cancer): Compound 3 was found to be highly potent against HT-29 cells, with an IC₅₀ of 0.24 μM. nih.gov
A549 (Lung Cancer): Compound 3 exhibited an IC₅₀ of 6.05 μM. nih.gov Other fluorinated triazole derivatives have also been screened against A549 cells. nih.gov
Jurkat (T-cell Leukemia): Derivatives have been shown to induce apoptosis in Jurkat cells. researchgate.net Compounds 103e and 103h demonstrated high antiproliferative activity with IC₅₀ values ranging from 3 to 100 nM. sci-hub.se
T47D (Breast Cancer): Compound 3 showed significant inhibitory potency with an IC₅₀ of 3.49 μM. nih.gov
PC9 (Lung Cancer): Compound 4 displayed an IC₅₀ of 12.4 μM against PC9 cells. nih.gov
DU-145 (Prostate Cancer): A hydrazide-hydrazone derivative of a 1,2,4-triazole (B32235) showed an IC₅₀ value of 34.5 μM. nih.gov Other derivatives have also shown cytotoxicity against DU-145 cells. ingentaconnect.comnih.govscience.gov
| Cell Line | Cancer Type | Compound | Antiproliferative Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| MGC-803 | Gastric | H12 | 9.47 μM | nih.gov |
| MGC-803 | Gastric | 4 | 2.1 μM | nih.gov |
| HCT-116 | Colorectal | H12 | 9.58 μM | nih.gov |
| MCF-7 | Breast | H12 | 13.1 μM | nih.gov |
| HT-29 | Colon | 3 | 0.24 μM | nih.gov |
| A549 | Lung | 3 | 6.05 μM | nih.gov |
| T47D | Breast | 3 | 3.49 μM | nih.gov |
| PC9 | Lung | 4 | 12.4 μM | nih.gov |
| DU-145 | Prostate | 58a | 34.5 μM | nih.gov |
Mechanisms of Action at the Cellular Level (e.g., suppression of ERK signaling pathway, growth and colony formation inhibition)
Beyond direct enzyme inhibition, nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine derivatives trigger various cellular responses that contribute to their anticancer effects.
Suppression of ERK Signaling Pathway: Compound H12 demonstrated significant inhibitory effects on the ERK signaling pathway in MGC-803 cells. nih.gov This led to decreased phosphorylation levels of key pathway components including ERK1/2, c-Raf, MEK1/2, and AKT. nih.gov Similarly, another derivative, 58a , showed a reduction in EGFR, Akt, and PI3K phosphorylation in PC-3 prostate cancer cells. nih.gov
Growth and Colony Formation Inhibition: Compound H12 was shown to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner. nih.gov
Cell Cycle Arrest and Apoptosis: Many derivatives induce cell cycle arrest and apoptosis. For example, compound H12 caused G2/M phase arrest and apoptosis in MGC-803 cells. nih.gov Other derivatives have been reported to induce G2/M arrest in Jurkat cells, leading to apoptosis through the activation of caspase-3. sci-hub.se
Other Pharmacological Research Areas
The biological activities of the nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine scaffold are not limited to anticancer research. Derivatives have shown promise in several other pharmacological areas.
Antiviral Activity: Derivatives based on the nih.govglixxlabs.comprobechem.comtriazolo[1,5-a]pyrimidine scaffold have been investigated for their ability to inhibit viral enzymes. nih.gov Specifically, they have been identified as a novel class of allosteric inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function, with some catechol derivatives showing activity in the low micromolar range. science.gov
Antiparasitic Activity: Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives have demonstrated significant in vitro activity against several species of Leishmania and Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com In some cases, these complexes showed higher efficacy than the reference commercial drugs. mdpi.com
Antibacterial Activity: The scaffold is present in compounds with significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some derivatives have shown high activity with MIC values ranging from 0.25 to 2.0 µg/mL and have been found to act via inhibition of DNA Gyrase. sci-hub.se
Cardiovascular Activity: Certain derivatives have been investigated for their effects on the cardiovascular system, with some showing potential as coronary vasodilators and inhibitors of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). researchgate.net
Antioxidant Activity
Research into the antioxidant properties of the nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine scaffold has indicated that certain derivatives possess significant radical scavenging capabilities. While direct studies on 5-bromo derivatives are limited, research on related structures provides insight into the potential of this chemical class. For instance, studies on diabetic cardiomyopathy have shown that the nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine derivative, Trapidil, effectively curtails excessive production of reactive oxygen species (ROS) and augments the mitochondrial membrane potential in cardiomyocytes under high-glucose conditions. frontiersin.org This suggests an ability to mitigate oxidative stress. frontiersin.org
In a study involving 1,2,4-triazolo[1,5-a]pyridine derivatives, which are structurally similar, certain compounds exhibited high radical scavenging activity. mdpi.com Another study on coumarin-based 1,2,4-triazole derivatives also highlighted their antioxidant potential. researchgate.net The evaluation of tetrazolo[1,5-a]pyrimidines, another related heterocyclic system, has also been undertaken to assess their antioxidant activity. rsc.org These findings collectively suggest that the broader triazolo-pyrimidine family of compounds is a promising area for the discovery of new antioxidant agents. The mechanism often involves the stabilization of free radicals, a property influenced by the electronic distribution across the fused heterocyclic rings.
| Compound Class | Research Finding | Reference |
| Trapidil | Curtailed excessive ROS production and augmented mitochondrial membrane potential in high-glucose-treated cardiomyocytes. | frontiersin.org |
| 1,2,4-Triazolo[1,5-a]pyridines | Demonstrated significant antioxidant properties with high radical scavenging activity. | mdpi.com |
| Coumarin-fused 1,2,4-triazoles | Exhibited notable antioxidant activity. | researchgate.net |
| Tetrazolo[1,5-a]pyrimidines | Evaluated for antioxidant potential. | rsc.org |
Anti-inflammatory Research
The nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine scaffold is a known pharmacophore for anti-inflammatory activity. researchgate.net Research has shown that derivatives of this and closely related structures can exert potent effects, often comparable to standard anti-inflammatory drugs. For example, a study on 1,2,4-triazolo[1,5-a]pyridine derivatives found that some compounds exhibited significant in vivo anti-inflammatory properties in carrageenan-induced rat paw edema models, with activity comparable to indomethacin. mdpi.com
Further research into other 1,2,4-triazole derivatives has identified compounds with activity similar to or greater than ibuprofen (B1674241) in mice. mdpi.com The mechanism for some of these compounds involves the inhibition of cyclooxygenases (COX), with molecular docking studies showing that certain derivatives can occupy the celecoxib (B62257) binding site in these enzymes. mdpi.com The structural similarity of the nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine core to purines suggests that these compounds may interfere with inflammatory pathways regulated by purinergic signaling. The development of pyrazolo[1,5-a]quinazolines, a related scaffold, has also yielded compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com
| Compound Class | Research Finding | Potential Mechanism | Reference |
| 1,2,4-Triazolo[1,5-a]pyridines | Significant in vivo anti-inflammatory activity, comparable to indomethacin. | Not specified | mdpi.com |
| 1,2,4-Triazole derivatives | Activity level of 91% compared to 82% for ibuprofen in mice. | COX Inhibition | mdpi.com |
| Pyrazolo[1,5-a]quinazolines | Inhibition of NF-κB transcriptional activity in monocytic cells. | Inhibition of MAPKs (ERK2, p38α, JNK3) | mdpi.com |
Anti-parasitic Activity (e.g., against Leishmania, Trypanosoma cruzi)
Derivatives of nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine have shown significant potential as anti-parasitic agents, particularly against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. nih.govmdpi.com The structural similarity of this scaffold to purine nucleobases makes it a candidate for interfering with the parasite's purine salvage pathway, a critical process for their survival as they cannot synthesize purines de novo. nih.govresearchgate.net
In one study, newly synthesized nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine derivatives were tested against T. cruzi, Leishmania donovani, and Phytomonas staheli. Several of these compounds significantly inhibited the in vitro growth of the parasites, with some achieving complete growth inhibition at concentrations as low as 1 µg/ml after 48 hours. nih.gov Notably, these compounds showed no significant toxicity against mammalian or insect cells at much higher concentrations. nih.gov
Metal complexes of these derivatives have also been explored. First-row transition metal complexes with 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine showed high efficacy in vitro against five different Leishmania species (L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana) as well as T. cruzi, in many cases exceeding the efficacy of commercial reference drugs like Glucantime and benznidazole. mdpi.com
| Organism | Compound Type | Key Finding | Reference |
| Trypanosoma cruzi | nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine derivatives | Significant inhibition of epimastigote growth in vitro. | nih.gov |
| Leishmania donovani | nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine derivatives | Significant inhibition of promastigote growth in vitro. | nih.gov |
| Leishmania spp. | Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Higher efficacy than commercial reference drugs in vitro. | mdpi.com |
Cardiovascular Disorders
The nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine derivative Trapidil is a well-established pharmacological agent used in the treatment of cardiovascular disorders. nih.govnih.govdrugbank.com Originally developed as a vasodilator and antiplatelet agent, its therapeutic actions are multifaceted. patsnap.comdrugbank.com
Trapidil's primary mechanism involves the inhibition of phosphodiesterase (PDE), which increases intracellular levels of cyclic adenosine monophosphate (cAMP). patsnap.comdrugbank.com This elevation in cAMP leads to the relaxation of vascular smooth muscle cells, causing vasodilation, and also potentiates the inhibition of platelet aggregation. patsnap.comdrugbank.com Furthermore, Trapidil acts as an antagonist of platelet-derived growth factor (PDGF), a key factor in the proliferation of vascular smooth muscle cells, which contributes to atherosclerosis and restenosis. patsnap.com
Clinical studies have demonstrated the benefits of Trapidil. The Japanese Antiplatelets Myocardial Infarction Study (JAMIS) found that Trapidil significantly reduced the incidence of cardiovascular events, including death, reinfarction, and stroke, in patients after acute myocardial infarction. nih.gov Another large-scale study, the Japan Multicenter Investigation for Cardiovascular Diseases-Mochida (JMIC-M), concluded that long-term treatment with Trapidil reduces cardiovascular events and improves the prognosis for patients with coronary artery disease. nih.gov
| Study/Drug | Subject | Key Finding | Mechanism of Action | Reference |
| Trapidil (General) | Cardiovascular Disease | Vasodilator, antiplatelet, inhibits smooth muscle proliferation. | PDE inhibitor, PDGF antagonist. | patsnap.comdrugbank.com |
| JAMIS Trial | Post-Acute Myocardial Infarction Patients | Reduced incidence of cardiovascular events. | Antiplatelet and other effects. | nih.gov |
| JMIC-M Trial | Coronary Artery Disease Patients | Reduced incidence of cardiovascular events, improved prognosis. | Not specified in abstract. | nih.gov |
Type 2 Diabetes
The nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine scaffold and its relatives are being explored as potential therapeutic agents for type 2 diabetes. One key strategy is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the small intestine. nih.gov By inhibiting this enzyme, the rate of glucose absorption can be slowed, helping to manage post-prandial blood sugar spikes.
A recent study introduced 1,2,4-triazolo[1,5-a]pyridines, which are structurally analogous to the pyrimidine series, as a novel and potent scaffold for α-glucosidase inhibition. Several synthesized compounds showed significant inhibitory activity, with the most potent acting as a competitive and selective inhibitor with an IC₅₀ value of 6.60 µM. nih.gov Computational docking studies suggested that these compounds bind effectively within the enzyme's active site. nih.gov
Furthermore, the established drug Trapidil, a nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine derivative, has been shown to ameliorate diabetic cardiomyopathy (DCM), a serious complication of diabetes. frontiersin.org In a mouse model of DCM, Trapidil improved cardiac function and reduced pathological changes in the heart tissue by inhibiting myocardial pyroptosis, a form of inflammatory cell death, through the GPX3/Nrf2 pathway. frontiersin.org This indicates that the scaffold can address not only the glycemic control aspects of diabetes but also its long-term cardiovascular complications.
| Compound Class / Drug | Target/Condition | Key Finding | Mechanism | Reference |
| 1,2,4-Triazolo[1,5-a]pyridines | α-Glucosidase | Potent and selective inhibition (IC₅₀ = 6.60 µM for best compound). | Competitive enzyme inhibition. | nih.gov |
| Trapidil | Diabetic Cardiomyopathy (DCM) | Ameliorated cardiac dysfunction and pathological changes in a mouse model. | Inhibition of myocardial pyroptosis via GPX3/Nrf2 pathway. | frontiersin.org |
Hyperproliferative Disorders
The nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine core is a prominent scaffold in the design of anticancer agents, with derivatives showing activity against a range of cancer cell lines and targets. nih.govmdpi.commdpi.com Research has identified several mechanisms through which these compounds exert their antiproliferative effects.
One major area of investigation is the inhibition of kinases involved in cancer cell signaling. A series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones were identified as potent and selective inhibitors of phosphatidylinositol 3-kinase (PI3K), with several compounds showing potent growth inhibition in PTEN-deficient cancer cell lines. nih.gov Another study identified a derivative that selectively inhibits CDK2, a key regulator of the cell cycle. mdpi.com
Another significant mechanism is the disruption of microtubule dynamics. Certain derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.com Structure-activity relationship (SAR) studies on these tubulin inhibitors have provided detailed insights. For example, for a series of 6-phenyl substituted derivatives, a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position and ortho-fluoro atoms on the phenyl ring were found to be crucial for high potency. nih.gov
Recently, a series of nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine indole (B1671886) hybrids were synthesized and showed antiproliferative activity against gastric, colon, and breast cancer cell lines, with the most active compound, H12, acting via suppression of the ERK signaling pathway. frontiersin.org
| Derivative Class | Target/Mechanism | Key SAR Finding / Result | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidin-7(3H)-ones | PI3K Inhibition | Potent growth inhibition (IC₅₀ ~0.100 µM) in PTEN deficient cancer cell lines. | nih.gov |
| 6-Phenyl- nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidines | Tubulin Polymerization Inhibition | (1S)-2,2,2-trifluoro-1-methylethylamino group at C5 and ortho-fluoro groups on the C6-phenyl ring are optimal for activity. | nih.gov |
| nih.govpatsnap.commdpi.comTriazolo[1,5-a]pyrimidine Indole Hybrids | ERK Signaling Pathway Suppression | Compound H12 showed potent activity against MGC-803, HCT-116, and MCF-7 cells (IC₅₀ = 9.47, 9.58, and 13.1 µM, respectively). | frontiersin.org |
| General nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidines | CDK2 Inhibition | A derivative showed potent and selective inhibition of CDK2 (IC₅₀ = 0.12 µM). | mdpi.com |
Central Nervous System (CNS) Effects Research
The structural features of the triazole ring have led to its investigation in compounds targeting the central nervous system. nih.gov Specifically, derivatives of nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine have shown considerable promise as anticonvulsant agents.
In a study focused on synthesizing novel 7-substituted-5-phenyl- nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidines, several compounds were evaluated for anticonvulsant activity using the maximal electroshock (MES) test, a standard model for screening antiepileptic drugs. nih.gov Among the compounds tested, 7-(heptyloxy)-5-phenyl- nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine (compound 3f) demonstrated potent anticonvulsant activity with an ED₅₀ of 84.9 mg/Kg, which was more potent than the established drug valproate. nih.gov The structure-activity relationship in this series suggested that the nature of the substituent at the 7-position significantly influences the anticonvulsant efficacy.
Further research on related nih.govpatsnap.commdpi.com-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives identified compounds with pronounced anticonvulsant activity and low neurotoxicity. These compounds were found to act as positive modulators of the GABA-A1 receptor, a key inhibitory neurotransmitter receptor in the brain. This indicates that the nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidine scaffold can be tailored to interact with specific CNS targets to treat neurological disorders like epilepsy.
| Derivative Class | CNS Target/Activity | Key Finding | Reference |
| 7-Substituted-5-phenyl- nih.govpatsnap.commdpi.comtriazolo[1,5-a]pyrimidines | Anticonvulsant (MES test) | Compound 3f (7-heptyloxy derivative) showed potent activity (ED₅₀ = 84.9 mg/Kg). | nih.gov |
| nih.govpatsnap.commdpi.com-Triazolo[1,5-a]pyrimidine-7(4H)-ones | Anticonvulsant / GABA-A Receptor | Pronounced anticonvulsant activity with low neurotoxicity. |
Structure-Activity Relationship (SAR) Studies for 5-Bromo-researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine Derivatives
The exploration of 5-Bromo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine and its derivatives in medicinal chemistry has revealed a versatile scaffold with potential for diverse therapeutic applications. researchgate.net The researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine (TP) core is a known purine isostere and has been investigated for a range of biological activities, including as an anticancer, antiviral, and antibacterial agent. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of this heterocyclic system by identifying key structural features that influence its biological response.
Impact of Bromine Substitution on Biological Activity Profiles
The introduction of a bromine atom at the 5-position of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold significantly influences the molecule's physicochemical properties and, consequently, its biological activity. While extensive SAR studies focusing solely on the 5-bromo substitution are not abundant, the presence of this halogen is a key feature in several biologically active derivatives.
In the crystal structure of 5-Bromo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine, the bromine atom is a prominent substituent on the nearly planar triazolopyrimidine ring system. researchgate.net This substitution can lead to halogen bonding and other non-covalent interactions, which can influence how the molecule interacts with biological targets. researchgate.net For instance, the synthesis of 7-amino-6-bromo-5-methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine has been reported, indicating the utility of brominated intermediates in generating further derivatives. researchgate.net
In a broader context of pyrimidine derivatives, a study on N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide identified it as a potent bone anabolic agent. rsc.org While this compound is not a triazolopyrimidine, the presence of a bromo substituent on the pyrimidine ring highlights the potential importance of this halogen in modulating biological activity. rsc.org The electron-withdrawing nature and steric bulk of the bromine atom can affect the molecule's binding affinity and selectivity for its target.
Influence of Derivatization at Other Positions on Pharmacological Response
The pharmacological profile of researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
Substitutions at the C2, C5, and C7 positions have been extensively explored. For example, a series of novel researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives with substitutions at the C2 and C-7 positions were synthesized and evaluated for their anti-tumor activities. nih.gov Computational studies on triazolopyrimidine derivatives targeting influenza virus polymerase have shown that the binding mode is significantly influenced by substituents at the C-5 and C-7 positions, and particularly by the group at the C-2 position. cardiff.ac.uk
In the development of inhibitors for S-phase kinase-associated protein 2 (Skp2), a series of researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine-based molecules were designed and optimized, leading to a potent lead compound for antitumor agents. nih.gov This underscores the importance of strategic derivatization to achieve desired pharmacological effects. The following table summarizes the impact of substitutions at various positions on the biological activity of triazolopyrimidine derivatives.
| Position of Substitution | Substituent Type | Observed Biological Activity | Reference |
|---|---|---|---|
| C2 and C7 | Functional Groups | Anti-tumor activity against HT-1080 and Bel-7402 cell lines. | nih.gov |
| C2, C5, and C7 | Various substituents | Inhibition of influenza A and B virus polymerase. | cardiff.ac.uk |
| General | Various | Inhibition of S-phase kinase-associated protein 2 (Skp2) for cancer treatment. | nih.gov |
Molecular Hybridization Strategies in Drug Design
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile.
A notable example is the design and synthesis of researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives as potential anticancer agents. nih.gov By hybridizing the triazolopyrimidine scaffold with an indole moiety, researchers developed compounds with significant antiproliferative activities against various human cancer cell lines. nih.gov One such hybrid, compound H12, demonstrated more potent activity against MGC-803, HCT-116, and MCF-7 cells than the standard drug 5-fluorouracil. nih.gov This highlights the success of molecular hybridization in generating novel and effective anticancer drug candidates.
Bio-isosteric Replacement Strategies (e.g., Purine Analogues, Carboxylic Acid Bio-isosteres, N-Acetyl Fragment Mimicry)
The researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is recognized as a versatile bioisostere, capable of mimicking various functional groups and core structures to modulate biological activity. nih.gov
Purine Analogues : Due to its structural similarity to purines, the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine ring system has been widely investigated as a purine surrogate in the development of kinase inhibitors and other agents targeting ATP-binding sites. nih.govnih.gov This bioisosteric relationship has been exploited to create novel compounds with potential applications in cancer therapy.
Carboxylic Acid Bio-isosteres : Depending on the substitution pattern, the TP ring can also act as a bioisostere of a carboxylic acid group. nih.gov This allows for the modification of a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining its biological activity.
N-Acetyl Fragment Mimicry : The TP scaffold has also been described as a viable mimic of the N-acetyl fragment of ε-N-acetylated lysine (B10760008). nih.gov This has led to the discovery of TP derivatives as inhibitors of bromodomains, which are protein modules that recognize acetylated lysine residues and are considered promising targets for cancer and inflammatory diseases. nih.gov
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Pathways for Complex Derivatives
The synthesis of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine core traditionally relies on methods such as the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or the rearrangement of researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidines. nih.gov While effective for producing the basic scaffold, these methods can be limiting when applied to the synthesis of more complex, highly functionalized derivatives required for modern drug discovery programs. Challenges often include harsh reaction conditions, limited functional group tolerance, and low yields for multi-substituted products.
Future research must focus on developing more robust and efficient synthetic methodologies. Key areas for exploration include:
Multi-component Reactions: Designing one-pot reactions that combine three or more starting materials to rapidly build molecular complexity. An efficient method for constructing 5-arylpyrazolo[1,5-a]pyrimidines using calcium carbide, an aldehyde, and pyrazole-3-amine has been reported, showcasing a pathway that avoids flammable gaseous acetylene (B1199291) and uses inexpensive materials. rsc.org
Catalytic Cross-Coupling: Implementing modern catalytic systems (e.g., palladium, copper, or nickel-catalyzed) to introduce a wide array of substituents onto the triazolopyrimidine core with high precision and under mild conditions.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, particularly for reactions that are difficult to control in batch processes.
Table 1: Comparison of Synthetic Strategies for Triazolopyrimidine Derivatives
| Strategy | Advantages | Challenges & Future Directions |
|---|---|---|
| Classical Cyclocondensation | Well-established, readily available starting materials. nih.gov | Can require harsh conditions; limited scope for complex derivatives. |
| Dimroth Rearrangement | Provides access to specific isomers. nih.gov | Often requires a pre-synthesized isomeric precursor. |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid library generation. rsc.org | Requires extensive optimization to find compatible components and conditions. |
| Catalytic Cross-Coupling | High functional group tolerance, precise control of substitution. mdpi.com | Catalyst sensitivity, cost of precious metals, need for pre-functionalized substrates. |
Exploration of New Biological Targets and Mechanisms of Action
Derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of several important biological targets, demonstrating a broad therapeutic potential. nih.gov Research has shown activity against bromodomain-containing protein 4 (BRD4), the PA-PB1 protein-protein interface of the influenza A virus polymerase, and kinases within the ERK signaling pathway. researchgate.netnih.govnih.gov
The challenge lies in moving beyond these known targets to uncover novel mechanisms of action. The scaffold's structural similarity to purines suggests it could interact with a wide range of proteins that bind adenosine (B11128) or guanine (B1146940) nucleotides. nih.gov Future research should prioritize:
High-Throughput Screening (HTS): Screening large libraries of 5-bromo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives against diverse panels of enzymes and cell lines to identify unexpected biological activities.
Chemoproteomics: Using techniques like activity-based protein profiling (ABPP) to identify the direct cellular targets of active compounds in an unbiased manner.
Phenotypic Screening: Employing cell-based assays that measure complex physiological outcomes to discover compounds that work through novel or uncharacterized pathways.
Table 2: Known Biological Targets of researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine Derivatives
| Derivative Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Substituted researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines | Bromodomain-containing protein 4 (BRD4) | Oncology | researchgate.net |
| researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine-2-carboxamides | Influenza A virus polymerase (PA-PB1 interface) | Antiviral | nih.gov |
| researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine-indole hybrids | ERK Signaling Pathway (c-Raf, MEK1/2, ERK1/2) | Oncology | nih.gov |
| Substituted Pyrimidines | BMP2/SMAD1 Signaling Pathway | Bone Regeneration | rsc.org |
Integration of Advanced Computational Modeling in Rational Design
Computational tools are already playing a role in the development of triazolopyrimidine derivatives. Molecular docking studies have been used to predict and rationalize the binding modes of these compounds in the active sites of their targets, such as BRD4 and the influenza polymerase. researchgate.netnih.gov However, to accelerate the design-synthesize-test cycle, a more sophisticated and integrated computational approach is necessary.
Future efforts should incorporate more advanced modeling techniques to tackle key challenges in drug design:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex, assess binding stability, and understand the role of solvent molecules.
Free Energy Calculations: To achieve more accurate predictions of binding affinity, aiding in the prioritization of synthetic candidates.
Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the electronic effects of the bromine substituent and its role in halogen bonding with the target protein.
Artificial Intelligence (AI) and Machine Learning: To build predictive models for activity and pharmacokinetic properties based on data from existing derivatives, guiding the design of new compounds with improved profiles.
Table 3: Application of Computational Methods in Drug Design
| Computational Method | Application in Rational Design | Future Potential for 5-Bromo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine |
|---|---|---|
| Molecular Docking | Predicts binding poses and scores potential ligands. nih.gov | Rapid virtual screening of large derivative libraries. |
| Molecular Dynamics (MD) | Assesses binding stability and conformational changes over time. | Elucidating the dynamic stability of the bromine's halogen bond in the active site. |
| Free Energy Perturbation (FEP) | Accurately predicts relative binding affinities of similar compounds. | Precisely ranking proposed derivatives before synthesis to focus resources. |
| Machine Learning | Develops predictive models for ADME/Tox and biological activity. | Designing novel derivatives with optimized multi-parameter profiles. |
Expanding the Scope of Derivatization and Late-Stage Functionalization
The structural modification of lead compounds is a cornerstone of medicinal chemistry. For the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, derivatization has traditionally involved the synthesis of new analogs from modified starting materials. A significant future challenge is to develop methods for the direct modification of the intact heterocyclic core, a strategy known as late-stage functionalization (LSF). rsc.orgnih.gov
LSF allows for the rapid generation of diverse analogs from a common advanced intermediate, saving significant time and resources. nih.gov For 5-Bromo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine, future research should focus on:
C-H Activation: Developing selective methods to functionalize the C-H bonds at other positions of the pyrimidine (B1678525) or triazole rings, allowing for the introduction of new substituents.
Cross-Coupling from the Bromo Position: Utilizing the existing bromine atom as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install aryl, alkyl, and amino groups at the 5-position.
Photoredox Catalysis: Exploring light-mediated reactions to achieve novel transformations under exceptionally mild conditions, which could be crucial for complex and sensitive substrates.
Investigation into the Role of Halogen Substituents in Molecular Recognition and Biological Activity
The bromine atom at the 5-position is not merely a synthetic handle; it is a key determinant of the molecule's biological activity through a phenomenon known as halogen bonding. ijres.org A halogen bond is a directional, non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. ijres.orgnih.gov Crystal structure analysis of 5-Bromo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine confirms the presence of Br⋯N halogen bonds. researchgate.net
A critical future challenge is to systematically investigate and harness this interaction. This involves:
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs where the bromine is replaced by other halogens (fluorine, chlorine, iodine) to modulate the strength and nature of the halogen bond. Comparing the biological activities of these analogs can provide definitive evidence of the halogen bond's importance. nih.gov
High-Resolution Crystallography: Obtaining crystal structures of 5-bromo and other halo-substituted derivatives bound to their biological targets to directly visualize the halogen bonding interactions and geometry in the active site.
Understanding the precise role of the halogen will enable the rational design of next-generation inhibitors with enhanced potency and selectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine, and how are intermediates characterized?
- Methodological Answer : A common approach involves cyclocondensation of 5-amino-1,2,4-triazole with brominated aldehydes or ketones. For example, 3-amino-5-phenyl-1,2,4-triazole reacts with 2-bromomalonaldehyde in glacial acetic acid under reflux to yield the brominated triazolopyrimidine core . Intermediates are characterized via FT-IR, NMR, NMR, and mass spectrometry to confirm regiochemistry and purity . Reaction optimization may involve adjusting catalysts (e.g., dimethylformamide) or solvent systems to improve yields .
Q. How do researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : NMR identifies aromatic proton environments (e.g., deshielded protons at C5/C7 positions), while NMR confirms carbon hybridization and substituent effects .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks and bromine isotopic patterns .
- Elemental Analysis : Matches experimental and theoretical C/H/N/Br ratios to confirm purity .
Q. What biological screening models are used to evaluate 5-Bromo-triazolopyrimidines, and how are activity discrepancies addressed?
- Methodological Answer : Antibacterial activity is assessed via MIC (Minimum Inhibitory Concentration) assays against Gram-positive pathogens like Enterococcus faecium . For antifungal or antitumor screening, standardized protocols (e.g., CLSI guidelines or MTT assays) are employed. Discrepancies in activity may arise from strain-specific resistance mechanisms or solubility issues (e.g., DMSO vehicle interference). Controls include parallel testing with reference drugs (e.g., vancomycin) and dose-response validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in brominated triazolopyrimidine synthesis?
- Methodological Answer : Regioselectivity is influenced by:
- Catalysts : Acidic conditions (e.g., glacial acetic acid) favor cyclization at the C5 position, while base-mediated reactions may alter substitution patterns .
- Temperature : Prolonged reflux (4–6 hours) improves yield but may require inert atmospheres to prevent bromine loss .
- Substituent Effects : Electron-withdrawing groups on the triazole precursor direct bromination to specific positions, validated by computational modeling (DFT) .
Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for 5-Bromo-triazolopyrimidines?
- Methodological Answer : Contradictions (e.g., high in vitro activity but poor in vivo efficacy) are addressed via:
- Metabolic Stability Assays : Liver microsome studies identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
- Crystallography : X-ray diffraction of protein-ligand complexes (e.g., with bacterial dihydrofolate reductase) clarifies binding modes and guides structural modifications .
- Proteomics : Target engagement studies using pull-down assays or thermal shift profiling validate intracellular target specificity .
Q. How do researchers design 5-Bromo-triazolopyrimidine derivatives for dual pharmacological activity (e.g., antibacterial and antitumor)?
- Methodological Answer : Rational design involves:
- Scaffold Hybridization : Merging the triazolopyrimidine core with pharmacophores from known anticancer agents (e.g., pyrimidine antifolates) .
- Functional Group Manipulation : Introducing sulfhydryl or amine groups at C2/C7 positions enhances interaction with diverse targets (e.g., kinases or topoisomerases) .
- In Silico Screening : Molecular docking against dual-target databases (e.g., PubChem BioAssay) prioritizes compounds with balanced affinity .
Q. What advanced analytical techniques troubleshoot low yields in scaled-up synthesis?
- Methodological Answer :
- HPLC-MS Purity Tracking : Identifies byproducts (e.g., debrominated intermediates) during reaction progression .
- Reaction Calorimetry : Monitors exothermic/endothermic phases to optimize heating/cooling rates and prevent decomposition .
- DoE (Design of Experiments) : Multivariate analysis (e.g., varying solvent ratios, catalyst loadings) pinpoints critical yield-limiting factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
